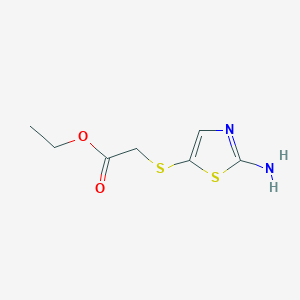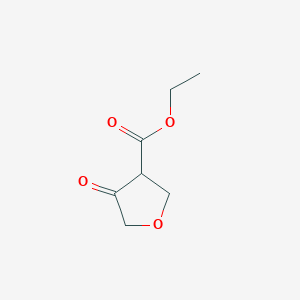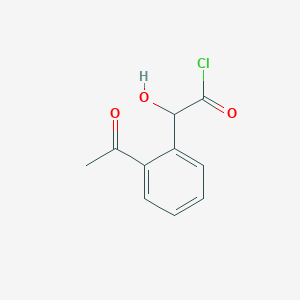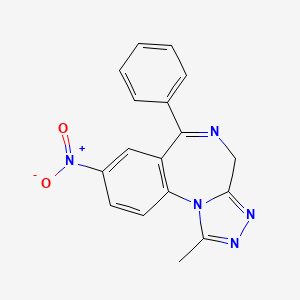
3-Chloro-5-nitropicolinonitrile
概要
説明
3-Chloro-5-nitropicolinonitrile is a chemical compound with the molecular formula C6H2ClN3O2 . It has an average mass of 183.552 Da and a monoisotopic mass of 182.983551 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-nitropicolinonitrile consists of a pyridine ring with a nitro group at the 5-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position .Physical And Chemical Properties Analysis
3-Chloro-5-nitropicolinonitrile is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Chemical Synthesis and Biological Applications :
- The addition of chloronitrile oxide to nitronate salts of αβ-unsaturated-α-nitrocrotonic esters yields 3-chloroisoxazoline adducts. These compounds can be transformed into biologically interesting amino acids (Baldwin, Hoskins, & Kruse, 1976).
- Nitric oxide (NO), a key signaling molecule, can be detected by a two-photon fluorescent probe. This is significant for understanding NO-mediated processes in biology (Dai, Wang, Fu, Zhou, & Song, 2017).
Analytical Chemistry :
- A method for the spectrophotometric determination of nitrite in polluted waters has been developed, involving the reaction of nitrite with 3-nitroaniline (Rathore & Tiwari, 1991).
- In flow-injection analysis, simultaneous spectrophotometric determination of nitrite and nitrate is achievable. This method uses the reaction of nitrite with 3-nitroaniline in acidic conditions to form a stable purple azo dye (Ahmed, Stalikas, Tzouwara-Karayanni, & Karayannis, 1996).
Pharmacology and Biomedical Research :
- Quinazolinone Schiff base derivatives have been shown to have apoptotic activity on MCF-7 cells, indicating potential in cancer therapy (Zahedifard, Faraj, Paydar, Looi, Hajrezaei, Hasanpourghadi, Kamalidehghan, Majid, Ali, & Abdulla, 2015).
- The development of isoindoline nitroxides for Electron Paramagnetic Resonance (EPR) oximetry in viable systems has been researched. This is important for studying cellular redox metabolism and other physiological processes (Shen, Bottle, Khan, Grinberg, Reid, Micallef, & Swartz, 2002).
Environmental Science :
- Supercritical water oxidation (SCWO) of 14 N-containing compounds has been studied for total nitrogen removal. This is relevant for environmental remediation and pollution control (Yang, Shen, Cheng, & Ji, 2017).
Safety and Hazards
特性
IUPAC Name |
3-chloro-5-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYPZNSCPXMRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619252 | |
| Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitropicolinonitrile | |
CAS RN |
488713-30-0 | |
| Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)
![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)





![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)





